molecular formula C12H19N3O3 B1287305 t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate CAS No. 159873-21-9

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Cat. No.: B1287305
CAS No.: 159873-21-9
M. Wt: 253.3 g/mol
InChI Key: KRLYUZSRQQHVMQ-UHFFFAOYSA-N
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Description

T-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a chemical compound belonging to the class of organic compounds known as piperazines. It is a white, crystalline solid with a molecular weight of 211.2 g/mol and a melting point of 81-83°C. It is soluble in water and ethanol and is used in a variety of scientific applications, such as synthesis and research.

Scientific Research Applications

Synthesis and Characterization

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate serves as a key intermediate in the synthesis of various piperazine derivatives, demonstrating the compound's versatility in medicinal chemistry and materials science. For instance, this chemical has been used in the synthesis and characterization of a novel class of 4-acyl-1-[2-aryl-1-diazenyl]piperazines, which were synthesized through a process involving diazotization and subsequent coupling. These compounds were analyzed using techniques such as NMR, high-resolution MS, and IR spectroscopy, highlighting their potential in various applications ranging from drug development to materials research (LittleVanessa Renee & VaughanKeith, 2014).

Anticancer Activity

In pharmacological research, derivatives of this compound have been explored for their anticancer properties. For example, studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats have demonstrated promising in vivo and in vitro anticancer activity. These findings underscore the compound's role in the development of new therapeutic agents with lower toxicity profiles (Xiaomei Jiang et al., 2007).

Corrosion Inhibition

Research on novel heterocyclic compounds, including t-Butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has revealed their potential as effective corrosion inhibitors for carbon steel in acidic solutions. This application is critical in industrial processes, where corrosion resistance can significantly enhance the longevity and safety of metal structures. The study involving electrochemical, quantum chemical, and surface characterization techniques at elevated temperatures established the compound's efficacy in protecting steel surfaces with high inhibition efficiency, demonstrating the practical applications of such derivatives in material science and engineering (B. Praveen et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. It’s difficult to predict without more specific information .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its reactivity under different conditions, and its potential applications in fields such as medicinal chemistry or material science .

Properties

IUPAC Name

tert-butyl 4-(2-cyanoacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)4-5-13/h4,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLYUZSRQQHVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596743
Record name tert-Butyl 4-(cyanoacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159873-21-9
Record name tert-Butyl 4-(cyanoacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-tert-butoxycarbonylpiperazine (7.44 g, 40 mmol) and ethyl cyanoacetate (8.53 mL, 80 mmol) was gently stirred in 20 mL of toluene at 90° C. for 2 days. The mixture was concentrated and purified by silica gel column chromatography, eluting with 30% ethyl acetate in n-hexane to provide the title compound (3.68 g). MS (ESI(−)) m/e 252 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 3.41 (m, 4H), 3.27-3.35 (m, 4H), 2.72 (m, 2H), 2.38 (m, 2H), 1.41 (s, 9H).
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
8.53 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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